REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH3:8][C:9]1([CH3:18])[CH:12]2[C:13]3([CH3:17])[O:16][CH:14]3[CH2:15][CH:10]1[CH2:11]2.C(=O)(O)[O-].[Na+].[Cl-].[Na+]>C(O)(=O)C>[CH3:11][C:12]1[C:9]([CH3:8])([CH3:18])[CH:10]([CH2:15][CH:14]=[O:16])[CH2:17][CH:13]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
2145 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1086 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CC1C3(C(C2)O3)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The reaction mass is then stirred for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mass is then transferred to a 5 liter flask
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mass temperature below 53° C.
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
CUSTOM
|
Details
|
The toluene is then recovered
|
Type
|
DISTILLATION
|
Details
|
distilled whereby 785.3 grams of product
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
DISTILLATION
|
Details
|
The rush over distillation fractions
|
Type
|
CUSTOM
|
Details
|
are collected
|
Type
|
CUSTOM
|
Details
|
yielding the following fractions
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH3:8][C:9]1([CH3:18])[CH:12]2[C:13]3([CH3:17])[O:16][CH:14]3[CH2:15][CH:10]1[CH2:11]2.C(=O)(O)[O-].[Na+].[Cl-].[Na+]>C(O)(=O)C>[CH3:11][C:12]1[C:9]([CH3:8])([CH3:18])[CH:10]([CH2:15][CH:14]=[O:16])[CH2:17][CH:13]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
2145 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1086 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CC1C3(C(C2)O3)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The reaction mass is then stirred for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mass is then transferred to a 5 liter flask
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mass temperature below 53° C.
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
CUSTOM
|
Details
|
The toluene is then recovered
|
Type
|
DISTILLATION
|
Details
|
distilled whereby 785.3 grams of product
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
DISTILLATION
|
Details
|
The rush over distillation fractions
|
Type
|
CUSTOM
|
Details
|
are collected
|
Type
|
CUSTOM
|
Details
|
yielding the following fractions
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |